N~2~-[4-(Dimethylamino)phenyl]-2,4-quinazolinediamine dihydrochloride, also known as ATC0175, is a synthetic compound classified as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. [] It has demonstrated high affinity and potent antagonist activity at human MCHR1 in scientific studies. [] Its primary role in scientific research is as a pharmacological tool for investigating the functions of MCHR1 and the potential therapeutic benefits of MCHR1 antagonism.
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine dihydrochloride acts as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). [] This means it binds to MCHR1 and blocks the actions of melanin-concentrating hormone (MCH), a neuropeptide involved in various physiological functions including feeding behavior, energy balance, and mood regulation. [] By inhibiting MCHR1, ATC0175 allows researchers to study the role of this receptor in these processes.
Antidepressant-Like Effects: In preclinical studies, oral administration of ATC0175 significantly reduced immobility time in the forced swimming test in rats, a commonly used behavioral assay to assess antidepressant activity. [] This suggests ATC0175 may have potential as a novel antidepressant agent.
Anxiolytic Effects: Research indicates that ATC0175 exhibits anxiolytic properties in rodent models. It effectively reversed swim stress-induced anxiety in the elevated plus-maze test in rats and reduced separation-induced vocalizations in guinea pig pups. [] Additionally, ATC0175 significantly increased social interaction between unfamiliar rats, further supporting its potential as an anxiolytic agent. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9